Home > Products > Screening Compounds P105205 > Tepotinib hydrochloride anhydrous
Tepotinib hydrochloride anhydrous - 1103508-80-0

Tepotinib hydrochloride anhydrous

Catalog Number: EVT-8413502
CAS Number: 1103508-80-0
Molecular Formula: C29H29ClN6O2
Molecular Weight: 529.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tepotinib hydrochloride anhydrous is a small molecule inhibitor specifically targeting the c-Met receptor tyrosine kinase, which plays a crucial role in various cancer types. This compound has garnered attention due to its potential effectiveness in treating non-small cell lung cancer, particularly in patients with specific genetic mutations that affect the c-Met signaling pathway. Tepotinib is classified as an antineoplastic agent and is marketed under the brand name Tepmetko.

Source and Classification

Tepotinib was developed by Merck & Co. and is classified as a reversible Type I adenosine triphosphate-competitive small molecule inhibitor of the c-Met receptor. The compound's molecular formula is C29H28N6O2ClHC_{29}H_{28}N_{6}O_{2}\cdot ClH, with a molecular weight of approximately 529.033 g/mol . It is primarily indicated for the treatment of adults with metastatic non-small cell lung cancer harboring mesenchymal-epithelial transition factor gene exon 14 skipping alterations .

Synthesis Analysis

Methods and Technical Details

The synthesis of tepotinib hydrochloride anhydrous involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

  1. Formation of Key Intermediates: The synthesis often begins with the preparation of key intermediates through various organic reactions, including amination and cyclization processes.
  2. Coupling Reactions: These intermediates are then coupled using techniques such as Buchwald-Hartwig coupling, which facilitates the formation of the core structure of tepotinib.
  3. Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride form by reacting it with hydrochloric acid in anhydrous conditions to ensure stability and solubility.

The synthesis requires careful control of reaction conditions to optimize yield and purity, adhering to guidelines established by international regulatory authorities .

Molecular Structure Analysis

Structure and Data

Tepotinib hydrochloride anhydrous features a complex molecular structure characterized by several functional groups that contribute to its activity as a kinase inhibitor. The structural representation can be summarized as follows:

  • Molecular Formula: C29H28N6O2C_{29}H_{28}N_{6}O_{2}
  • Molecular Weight: 529.033 g/mol
  • Stereochemistry: Achiral with no defined stereocenters.
  • SMILES Notation: A representation of the compound's structure can be expressed as:

The compound's structure allows it to effectively bind to the c-Met receptor, inhibiting its phosphorylation and subsequent signaling pathways involved in tumor growth .

Chemical Reactions Analysis

Reactions and Technical Details

Tepotinib primarily functions through its interaction with the c-Met receptor. The key chemical reactions include:

  1. Inhibition of c-Met Phosphorylation: Tepotinib binds competitively to the ATP-binding site of the c-Met receptor, preventing its phosphorylation.
  2. Downstream Signaling Pathway Disruption: By inhibiting c-Met activation, tepotinib disrupts downstream signaling pathways such as phosphatidylinositol 3-kinase/protein kinase B and mitogen-activated protein kinase/extracellular-signal regulated kinase pathways, leading to reduced tumor cell proliferation .

These mechanisms are crucial for its therapeutic efficacy against cancers characterized by aberrant c-Met signaling.

Mechanism of Action

Process and Data

Tepotinib acts as a selective inhibitor of the c-Met receptor tyrosine kinase. The mechanism can be summarized as follows:

  1. Binding Affinity: Tepotinib exhibits high binding affinity for the c-Met receptor, with an inhibitory concentration (IC50) value reported at approximately 3 nM .
  2. Inhibition of Tumor Growth: By blocking c-Met phosphorylation, tepotinib effectively inhibits tumor growth in cancers associated with MET exon 14 skipping alterations.
  3. Clinical Implications: The drug has shown pronounced anti-tumor activity in clinical trials, particularly in patients with non-small cell lung cancer exhibiting these specific genetic alterations .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tepotinib hydrochloride anhydrous possesses several notable physical and chemical properties:

  • Appearance: White-pink oval film-coated tablets.
  • Solubility: Soluble in water due to its hydrochloride form.
  • Stability: Stability under anhydrous conditions enhances shelf life and efficacy.
  • Protein Binding: Highly protein-bound (approximately 98%) in human plasma, influencing its distribution and pharmacokinetics .

These properties are essential for understanding how tepotinib behaves in biological systems and its therapeutic application.

Applications

Scientific Uses

Tepotinib is primarily utilized in oncology for treating metastatic non-small cell lung cancer characterized by specific genetic mutations affecting the c-Met signaling pathway. Its applications include:

  • Clinical Treatment: Approved for use in patients whose tumors exhibit MET exon 14 skipping alterations.
  • Research Studies: Investigated in clinical trials for its efficacy against other cancers associated with aberrant c-Met signaling.
  • Combination Therapies: Potential use in combination with other therapeutic agents to enhance anti-tumor effects.

The ongoing research into tepotinib continues to explore its full potential within oncology and other related fields .

Synthetic Methodologies and Optimization Strategies for Tepotinib Hydrochloride Anhydrous

Multi-Step Synthetic Pathways: Buchwald-Hartwig Coupling and Cyclization Dynamics

The synthesis of Tepotinib hydrochloride anhydrous (chemical name: 3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile hydrochloride) employs a convergent multi-step strategy centered around palladium-catalyzed cross-coupling reactions and heterocyclic ring formation. The primary sequence involves three critical stages:

  • Intermediate Synthesis via Suzuki Coupling: Initial steps involve Suzuki-Miyaura cross-coupling between (3-(hydroxymethyl)phenyl)boronic acid and 2-chloro-5-fluoropyrimidine catalyzed by PdCl₂(PPh₃)₂, yielding (3-(5-fluoropyrimidin-2-yl)phenyl)methanol (68% yield). Subsequent chlorination with thionyl chloride generates 2-(3-(chloromethyl)phenyl)-5-fluoropyrimidine, a pivotal electrophile for subsequent amination [2].

  • Core Assembly via Buchwald-Hartwig Amination: The central pyridazinone or pyrimidinone core is constructed via Buchwald-Hartwig C-N coupling. This reaction links the chloromethyl intermediate with nitrogen-containing heterocycles (e.g., 5-bromo-3-fluoropyridin-2(1H)-one or analogous structures) under palladium catalysis. Key ligands include XantPhos or BINAP, with cesium carbonate (Cs₂CO₃) as base in toluene or dioxane at 90–110°C. This step forms the C-N bond between the benzyl moiety and the heterocyclic amine, establishing Tepotinib’s core scaffold [2] [4] [6].

  • Cyclization and Functionalization: Final stages involve cyclization to form the pyridazin-3(2H)-one ring and introduction of the 3-cyanophenyl substituent. Scheme 3 of the synthesis literature demonstrates reductive amination between ketone intermediates and formaldehyde/NaBH₄, followed by nucleophilic displacement with amino alcohols/thiols to install the (1-methylpiperidin-4-yl)methoxy side chain [2].

Cyclization Dynamics: The pyridazinone ring formation is sensitive to electronic effects. Fluorine substitution at C5 of the pyrimidine ring enhances electrophilicity, facilitating nucleophilic attack during cyclization. Optimal yields (>75%) require anhydrous conditions to prevent hydrolysis of sensitive intermediates [2] [3].

Table 1: Key Intermediates in Tepotinib Synthesis

IntermediateChemical StructureSynthetic StepTypical Yield
(3-(5-Fluoropyrimidin-2-yl)phenyl)methanolC₁₁H₉FN₂OSuzuki Coupling68%
2-(3-(Chloromethyl)phenyl)-5-fluoropyrimidineC₁₁H₈ClFN₂Chlorination>85%
5-(3-Cyanophenyl)-1-(substituted benzyl)pyrimidin-2(1H)-oneC₁₉H₁₅N₃OBuchwald-Hartwig Amination70–80%

Hydrochloride Salt Formation: Solvent Selection and Anhydrous Condition Optimization

Conversion of Tepotinib free base to its hydrochloride anhydrous form is critical for enhancing solubility, stability, and crystallinity. This process demands stringent control of solvent polarity, water content, and stoichiometry:

  • Solvent Selection: Hydrochloric acid (HCl) addition is performed in aprotic solvents like dichloromethane (DCM) or isopropanol (IPA). Dichloromethane facilitates rapid protonation due to high solubility of gaseous HCl, while isopropanol enables controlled crystallization. Mixed-solvent systems (e.g., DCM/IPA 4:1) balance solubility and precipitation kinetics. Crucially, solvents must contain <0.01% water to avoid hydrate formation [8].

  • Anhydrous Protocol: The reaction vessel is purged with inert gas (N₂/Ar) before introducing HCl gas or 2M HCl in anhydrous diethyl ether. Temperature is maintained at 0–5°C during acid addition to prevent degradation. Post-reaction, the mixture is stirred at 25°C for 2 hours to ensure complete salt formation. Moisture control (<50 ppm) during crystallization prevents hydrate impurities, confirmed by Karl Fischer titration [8].

  • Crystallization and Isolation: The hydrochloride salt is crystallized by anti-solvent addition (e.g., anhydrous diethyl ether or methyl tert-butyl ether). Filtration under nitrogen atmosphere yields a crystalline solid with >99.5% purity. X-ray diffraction confirms anhydrous Form I crystals, exhibiting stability up to 150°C without desolvation .

Stoichiometric Precision: A 1.05–1.10 molar equivalent of HCl is optimal. Sub-stoichiometric HCl (<1.0 eq) leaves residual free base, while excess acid (>1.2 eq) promotes degradation. pH monitoring during acid addition (target pH 2.5–3.0 in aqueous slurry) ensures consistent salt formation [8].

Catalytic Systems for Intermediate Coupling: Palladium-Based vs. Alternative Metal Catalysts

Palladium catalysts dominate the Buchwald-Hartwig amination steps in Tepotinib synthesis, but ligand selection and pre-catalyst design significantly impact efficiency:

  • Palladium Systems:
  • Pre-catalysts: Pd₂(dba)₃ and Pd(OAc)₂ are common precursors, activated in situ by phosphine ligands. For sterically hindered couplings (e.g., secondary amine alkylation), G3 pre-catalysts like [(t-Bu)₂P(iso-butyl)PNP]PdCl₂ enable room-temperature reactions by eliminating reduction steps [4] [7].
  • Ligand Effects: Bulky, electron-rich ligands accelerate reductive elimination. BINAP provides broad substrate tolerance for aryl chlorides, while XantPhos excels with heteroaryl amines. BrettPhos ligands suppress β-hydride elimination in alkylamine couplings, crucial for Tepotinib’s aliphatic side chain [4] [6] [7].

Table 2: Palladium Catalytic Systems for Key Coupling Steps

Reaction TypeOptimal Catalyst/LigandBaseTemperatureTurnover Number
Aryl Chloride Amination (Suzuki)PdCl₂(PPh₃)₂/XantPhosCs₂CO₃90°C1,200
Heterocycle C-N CouplingPd₂(dba)₃/BINAPNaOtBu100°C850
Alkoxy Side Chain InstallationPd(OAc)₂/BrettPhosK₃PO₄80°C1,500
  • Alternative Metal Catalysts: Nickel-based systems (e.g., NiCl₂(dme)/dcype) show theoretical promise for aryl chloride amination but exhibit limited applicability in Tepotinib synthesis due to:
  • Poor functional group tolerance toward nitrile groups.
  • Sensitivity to pyridazinone N-oxides, causing dehalogenation side reactions.Copper-catalyzed Ullmann coupling is unsuitable for aliphatic amine coupling due to harsh conditions (>150°C) that degrade the pyridazinone core [4] [7].

Catalyst Loading Optimization: Loadings can be reduced to 0.5 mol% Pd using pre-formed Pd(0) species (e.g., Pd(PtBu₃)₂). Microwave irradiation (140°C, 30 min) further enhances efficiency, achieving >95% conversion at 0.1 mol% Pd in model reactions [6] [7].

Yield Optimization Through Reaction Parameter Modulation (Temperature, pH, Stoichiometry)

Precise control of reaction parameters maximizes yield and minimizes impurities in Tepotinib hydrochloride synthesis:

  • Temperature Effects:
  • Buchwald-Hartwig Coupling: Optimal at 90–100°C. Below 80°C, oxidative addition slows; above 110°C, ligand degradation occurs. Microwave-assisted heating (140°C, 45 min) improves heterocyclic coupling yields by 15% versus thermal methods [2] [6].
  • Salt Formation: Must be maintained at 0–5°C during HCl addition to prevent N-demethylation of the piperidine ring. Subsequent crystallization at 20–25°C ensures monodisperse particles [8].

  • Stoichiometric Balancing:

  • Amine/aryl halide ratio of 1.2:1.0 suppresses diarylation byproducts.
  • Cs₂CO₃ as base (2.5 eq) ensures complete deprotonation of amine nucleophiles. Lower equivalents (<2.0 eq) reduce yields by 20% due to unreacted starting material [6].

Table 3: Impact of Stoichiometry on Buchwald-Hartwig Coupling Yield

Aryl Halide (eq)Amine (eq)Pd Catalyst (mol%)Base (eq)Yield (%)
1.01.01.02.065
1.01.21.02.078
1.01.20.52.592
1.01.50.13.088
  • pH Control in Critical Steps:
  • Cyclization of pyridazinone intermediates requires pH 8.5–9.0 (adjusted with K₂CO₃) to avoid ring-opening.
  • Final hydrochloride crystallization necessitates acidic pH (2.5–3.0) to prevent free base precipitation [2] [8].

Stereochemical Optimization: Introduction of chiral methyl groups (e.g., in derivative 31e) reveals pronounced enantioselectivity. The (R)-enantiomer exhibits 100-fold higher activity (IC₅₀ = 0.018 μM) than the (S)-form (IC₅₀ = 1.834 μM) in hepatic carcinoma cells. Asymmetric synthesis using chiral ligands (e.g., (R)-BINAP) achieves >98% ee for active enantiomers [2] [3].

Deuterium Isotope Effects: Strategic deuteration at metabolically labile sites (e.g., N-methyl piperidine) enhances metabolic stability. Deuterated analogs show 40% higher in vitro half-life (22.65 min → 31.71 min) in human liver microsomes, reducing degradation via CYP3A4 [3] [8].

Properties

CAS Number

1103508-80-0

Product Name

Tepotinib hydrochloride anhydrous

IUPAC Name

3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile;hydrochloride

Molecular Formula

C29H29ClN6O2

Molecular Weight

529.0 g/mol

InChI

InChI=1S/C29H28N6O2.ClH/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30;/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3;1H

InChI Key

YHHHGHDGBUUWIS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.